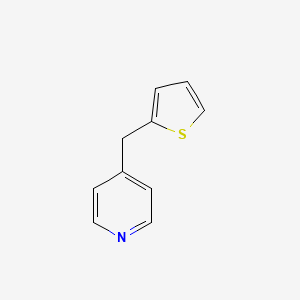

4-(Thiophen-2-ylmethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Thiophen-2-ylmethyl)pyridine is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

4-(Thiophen-2-ylmethyl)pyridine serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, making it a valuable precursor in organic synthesis.

Reactivity and Derivatives

The compound can undergo several reactions, including nucleophilic substitutions and coupling reactions, leading to the formation of diverse derivatives with tailored properties. This reactivity is crucial for developing new materials and pharmaceuticals.

Biological Applications

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies indicate that it disrupts bacterial cell membranes, showing efficacy against multi-drug resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

In vitro studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been found to induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cancer cell survival.

Medical Applications

Drug Development

this compound is being explored as a potential precursor for drug development targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for designing molecules that can interact with biological targets effectively .

Molecular Docking Studies

Molecular docking studies have been employed to understand how this compound interacts with various biological targets, providing insights into its potential as a therapeutic agent. These studies help predict the binding affinity and specificity towards receptors involved in disease mechanisms .

Industry Applications

Organic Semiconductors

The compound's electronic properties make it suitable for applications in organic electronics. It is being investigated for use in organic semiconductors, which are essential for developing flexible electronic devices and photovoltaic cells.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of E. coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, showcasing its potential as an alternative therapeutic agent.

Cancer Cell Line Studies

In controlled laboratory settings, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in viability among human breast cancer cells (MCF7). The compound was shown to activate apoptotic pathways, further supporting its role in cancer therapy .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution at specific positions due to its electron-deficient nature. Thiophene’s electron-rich sulfur atom directs substitution at the α-positions (C3/C5) of the thiophene ring.

Key Reactions

-

Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups predominantly at the pyridine C3 position and thiophene C5 position .

-

Sulfonation : Fuming sulfuric acid targets the thiophene ring, forming sulfonated derivatives.

-

Halogenation : Chlorine or bromine in acetic acid substitutes at thiophene C3 and pyridine C2 positions .

Table 1: Substitution Reactivity of 4-(Thiophen-2-ylmethyl)pyridine

Oxidation and Reduction

The methylene bridge and sulfur atom in thiophene are reactive sites for redox transformations.

Oxidation

-

Thiophene Sulfur : Oxidation with hydrogen peroxide or mCPBA yields sulfoxide or sulfone derivatives.

Thiophene SH2O2Sulfoxideexcess H2O2Sulfone -

Pyridine Ring : Rarely oxidized under standard conditions due to aromatic stability.

Reduction

-

Catalytic Hydrogenation : Reduces the thiophene ring to a tetrahydrothiophene derivative without affecting the pyridine ring.

-

LiAlH₄ : Reduces sulfoxide intermediates back to thiols.

Cyclization and Heterocycle Formation

The compound participates in cyclocondensation reactions to form fused heterocycles, critical in medicinal chemistry:

Example Reaction

Reaction with malononitrile and ammonium acetate under high-pressure Q-tube conditions yields thiochromeno[4,3-b]pyridine derivatives :

4 Thiophen 2 ylmethyl pyridine+malononitrileNH4OAc AcOHThiochromeno 4 3 b pyridine

Table 2: Cyclization Products and Yields

| Substrate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Malononitrile | Q-tube, 170°C, 45 min | Thiochromeno[4,3-b]pyridine | 91 | |

| Ethyl cyanoacetate | Reflux, AcOH | Pyrido[2,3-d]pyrimidine | 82 |

Biological Activity and Target Interactions

Derivatives exhibit dual EGFR/VEGFR-2 inhibition, with IC₅₀ values in the nanomolar range :

Table 3: Biological Activity of Key Derivatives

| Derivative | EGFR IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) | HepG-2 IC₅₀ (μM) |

|---|---|---|---|

| This compound-2-carboxamide | 0.161 | 0.209 | 13.81 |

| 3-Bromo derivative | 0.141 | 0.195 | 8.42 |

Mechanistic studies indicate S-phase cell cycle arrest and apoptosis induction in HepG2 cells .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Pd²⁺). These complexes are studied for catalytic and antimicrobial applications.

Example Complex

[Cu 4 Thiophen 2 ylmethyl pyridine)2Cl2] Square planar geometry confirmed by XRD

Properties

Molecular Formula |

C10H9NS |

|---|---|

Molecular Weight |

175.25 g/mol |

IUPAC Name |

4-(thiophen-2-ylmethyl)pyridine |

InChI |

InChI=1S/C10H9NS/c1-2-10(12-7-1)8-9-3-5-11-6-4-9/h1-7H,8H2 |

InChI Key |

VPIPCTYBGGKPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.